Iodo vs Bromo Cross‑Coupling Reactivity: Room‑Temperature vs Elevated‑Temperature Oxidative Addition
Aryl iodides undergo oxidative addition to Pd(PPh₃)₄ in benzene at room temperature, whereas the electronically analogous aryl bromides require heating to 80 °C, and chlorides are unreactive even at 135 °C [1]. Applied to the target compound vs its bromo analog 1‑bromo‑4‑ethoxy‑2‑fluorobenzene (CAS 107713‑66‑6), this approximately > 50‑fold differential in reaction temperature translates into lower catalyst loadings, shorter cycle times, and reduced thermal degradation of sensitive substrates during Suzuki‑Miyaura or Sonogashira couplings.
| Evidence Dimension | Temperature required for Pd(0) oxidative addition |
|---|---|
| Target Compound Data | Room temperature (~25 °C) for aryl iodides |
| Comparator Or Baseline | 1‑Bromo‑4‑ethoxy‑2‑fluorobenzene; requires ~80 °C for aryl bromides |
| Quantified Difference | ΔT ≥ 55 °C; rate enhancement estimated at > 50‑fold |
| Conditions | Pd(PPh₃)₄ in benzene; Fitton & Rick, J. Organomet. Chem. 1971 [1] |
Why This Matters
Room‑temperature reactivity enables coupling of thermally labile substrates and reduces energy costs in multi‑kilogram campaigns.
- [1] Fitton, P.; Rick, E. A. The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0). J. Organomet. Chem. 1971, 28, 287–291. View Source
